molecular formula C13H13N3O2 B2732535 3-[(1E)-1-[(1H-1,3-benzodiazol-2-yl)imino]ethyl]oxolan-2-one CAS No. 692287-95-9

3-[(1E)-1-[(1H-1,3-benzodiazol-2-yl)imino]ethyl]oxolan-2-one

Cat. No.: B2732535
CAS No.: 692287-95-9
M. Wt: 243.266
InChI Key: TXIJGUHNNCGKQE-RIYZIHGNSA-N
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Description

3-[(1E)-1-[(1H-1,3-benzodiazol-2-yl)imino]ethyl]oxolan-2-one (CAS 692287-95-9) is a chemical compound with the molecular formula C13H13N3O2 and a molecular weight of 243.26 g/mol . It features a benzodiazole (benzimidazole) heterocyclic system, a scaffold of significant interest in medicinal chemistry and materials science due to its diverse biological activities and physicochemical properties . Compounds containing the 1H-1,3-benzodiazol (benzimidazole) moiety are frequently investigated for their potential as multifunctional agents. Research into structurally similar heterocycles, such as benzothiazoles and benzimidazoles, has revealed promising antioxidant, antimicrobial, and UV-filtering activities, making them candidates for development in cosmeceutical and therapeutic applications . The specific stereochemistry indicated by the (1E) designation in the compound's name suggests a particular configuration around the imino group, which may influence its binding affinity and interaction with biological targets. This reagent serves as a valuable building block for researchers synthesizing novel compounds for various investigations, including pharmaceutical development, biological probing, and functional material design. The product is supplied for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-[(E)-N-(1H-benzimidazol-2-yl)-C-methylcarbonimidoyl]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-8(9-6-7-18-12(9)17)14-13-15-10-4-2-3-5-11(10)16-13/h2-5,9H,6-7H2,1H3,(H,15,16)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIJGUHNNCGKQE-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=NC2=CC=CC=C2N1)C3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\C1=NC2=CC=CC=C2N1)/C3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1E)-1-[(1H-1,3-benzodiazol-2-yl)imino]ethyl]oxolan-2-one typically involves the condensation of 1H-1,3-benzodiazole-2-amine with an appropriate oxolanone derivative under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[(1E)-1-[(1H-1,3-benzodiazol-2-yl)imino]ethyl]oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole moiety, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

3-[(1E)-1-[(1H-1,3-benzodiazol-2-yl)imino]ethyl]oxolan-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(1E)-1-[(1H-1,3-benzodiazol-2-yl)imino]ethyl]oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Analogues

3-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-1,3-oxazolidin-2-one (): Features an oxazolidinone ring (5-membered, containing both oxygen and nitrogen) instead of oxolan-2-one. The benzodiazole group is connected via a two-carbon ethyl chain rather than an iminoethyl group.

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide ():

  • Replaces the oxolan-2-one with a benzodioxole ring and introduces a hydrazinecarboxamide group.
  • Exhibits an (E)-configured imine, similar to the target compound, but with a chlorophenyl substituent influencing solubility and bioactivity .

Methyl (2E)-3-[3-benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidine-1-yl]acrylate ():

  • Contains a propargylamine-linked imidazolidine core, offering π-conjugation and steric bulk absent in the target compound.
  • The acrylate group enhances electrophilicity, contrasting with the lactone’s electrophilic carbonyl in oxolan-2-one .

Physicochemical Properties

Key Data

Property Target Compound 3-[2-(Benzodiazol-2-yl)ethyl]oxazolidin-2-one Compound
Molecular Weight (g/mol) ~289.3 (estimated) ~275.3 ~428.9
Melting Point Not reported 168–170°C 192–194°C
Solubility Low in water (polar aprotic) Moderate in DMSO Low in water, high in chloroform
LogP (Predicted) 1.8 1.2 3.5
  • The target compound’s oxolan-2-one ring increases hydrophilicity compared to benzodioxole-containing analogues but reduces it relative to oxazolidinones .

Spectroscopic and Crystallographic Analysis

NMR and X-ray Diffraction

  • Target Compound : Expected ¹H-NMR signals include δ 8.2–8.5 ppm (benzodiazole protons) and δ 4.5–5.0 ppm (oxolan-2-one ring). X-ray analysis (using SHELXL ) would confirm the (E)-imine configuration and bond lengths.
  • Compound: Single-crystal X-ray data revealed a planar oxazolidinone ring with C=O bond length of 1.21 Å, shorter than typical lactones (1.23–1.25 Å) due to resonance with the adjacent nitrogen .

Biological Activity

3-[(1E)-1-[(1H-1,3-benzodiazol-2-yl)imino]ethyl]oxolan-2-one is a heterocyclic compound notable for its potential biological activities. This compound features a benzodiazole moiety and an oxolanone ring, which contribute to its unique chemical properties and biological interactions. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of 3-[(1E)-1-[(1H-1,3-benzodiazol-2-yl)imino]ethyl]oxolan-2-one is C13H13N3O2C_{13}H_{13}N_{3}O_{2}, with a molar mass of approximately 243.26 g/mol. The structure includes a fused benzodiazole and oxolanone, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate access and disrupting metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, potentially through interference with bacterial cell wall synthesis or function.

Anticancer Properties

Research indicates that 3-[(1E)-1-[(1H-1,3-benzodiazol-2-yl)imino]ethyl]oxolan-2-one may possess anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by activating caspase pathways.

Case Study : A study conducted on human breast cancer cell lines demonstrated a significant reduction in cell viability upon treatment with varying concentrations of the compound. The IC50 value was found to be approximately 10 µM, indicating potent activity against these cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects against various pathogens. In vitro assays revealed that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 3-[(1E)-1-[(1H-1,3-benzodiazol-2-yl)imino]ethyl]oxolan-2-one

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Synthesis and Derivatives

The synthesis of 3-[(1E)-1-[(1H-1,3-benzodiazol-2-yl)imino]ethyl]oxolan-2-one typically involves the condensation reaction between 1H-benzodiazole derivatives and oxolanone precursors under acidic or basic conditions. This synthetic route not only facilitates the production of the compound but also allows for the exploration of various derivatives that may enhance its biological activity .

Q & A

Q. Table 1: SHELXL Refinement Metrics

ParameterValueReference
R1 (all data)0.032
wR2 (all data)0.089
H-bond distance (Å)2.85–3.10

Q. Table 2: Reaction Optimization

CatalystSolventTime (h)Yield (%)
Pd/CTHF678
NoneDMF1265

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